Piperazine derivative 8
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Overview
Description
Piperazine derivative 8 is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them crucial components in various therapeutic agents .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Hydrogenation of N-(aminoethyl)ethanolamine: This method involves the hydrogenation of N-(aminoethyl)ethanolamine to produce piperazine.
Reaction of Ammonia with Ethylenediamine: Ammonia reacts with ethylenediamine to form piperazine.
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic substitution, can be performed using organic halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Organic halides.
Major Products:
Oxidation: Formation of oxidized piperazine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine derivative 8 has a broad range of scientific research applications:
Mechanism of Action
Piperazine derivative 8 can be compared with other similar compounds, such as:
Morpholine: Another six-membered ring containing nitrogen, but with different pharmacological properties.
Piperidine: Similar to piperazine but with only one nitrogen atom in the ring.
Uniqueness:
Structural Diversity: this compound offers greater structural diversity due to the presence of two nitrogen atoms, allowing for more complex interactions with biological targets.
Pharmacological Profile: It has a unique pharmacological profile, making it suitable for a wide range of therapeutic applications.
Comparison with Similar Compounds
- Buclizine
- Cetirizine
- Cinnarizine
- Cyclizine
- Hydroxyzine
- Levocetirizine
- Meclizine
- Niaprazine
Properties
Molecular Formula |
C28H44N2O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
4-[[4-(4-octoxyphenyl)piperazin-1-yl]methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C28H44N2O3/c1-2-3-4-5-6-7-22-33-25-10-8-24(9-11-25)30-20-18-29(19-21-30)23-27-12-15-28(16-13-27,17-14-27)26(31)32/h8-11H,2-7,12-23H2,1H3,(H,31,32) |
InChI Key |
BBLBOXJIVAKNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N2CCN(CC2)CC34CCC(CC3)(CC4)C(=O)O |
Origin of Product |
United States |
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